Tetraethylammonium tris(pentafluoroethyl)trifluorophosphate
Description
Properties
Molecular Formula |
C14H20F18NP |
|---|---|
Molecular Weight |
575.26 g/mol |
InChI |
InChI=1S/C8H20N.C6F18P/c1-5-9(6-2,7-3)8-4;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h5-8H2,1-4H3;/q+1;-1 |
InChI Key |
PCDNUIKKXSTAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Considerations
The synthesis of this compound typically involves using tris(pentafluoroethyl)trifluorophosphoric acid, H[(C2F5)3PF3], or its alkali metal salts as key starting materials. These precursors provide the tris(pentafluoroethyl)trifluorophosphate anion. The tetraethylammonium cation is introduced through quaternization reactions or ion exchange processes involving tetraethylammonium salts.
Ionic Liquid Route
One of the most effective preparation routes is through the synthesis of ionic liquids containing the tris(pentafluoroethyl)trifluorophosphate anion. This method involves:
- Reacting tris(pentafluoroethyl)trifluorophosphoric acid or its salts with tetraethylammonium hydroxide or halide to form the ionic liquid.
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
- Purification steps include removal of residual solvents and unreacted starting materials, often by vacuum drying.
This method benefits from the liquid state of the product, which facilitates handling and further applications such as electrochemical intercalation.
Electrochemical Synthesis and Intercalation Approach
Research at Oregon State University demonstrated the electrochemical preparation of graphite intercalation compounds containing the tris(pentafluoroethyl)trifluorophosphate anion, which indirectly involves the synthesis of the anion in ionic liquid form. The process includes:
- Preparing an electrolyte solution of 1-ethyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate in nitromethane.
- Electrochemical oxidation of graphite electrodes in this electrolyte under inert atmosphere.
- The anion intercalates between graphite layers, forming stable compounds.
While this method is primarily for intercalation compound formation, it demonstrates the stability and usability of the tris(pentafluoroethyl)trifluorophosphate anion in advanced chemical syntheses and materials chemistry.
Ion Exchange and Salt Metathesis
Another common synthetic approach involves ion exchange or salt metathesis reactions:
- Starting from a readily available salt of tris(pentafluoroethyl)trifluorophosphate with an alkali metal (e.g., sodium or potassium).
- Reacting this salt with tetraethylammonium halide (e.g., chloride or bromide) in a suitable organic solvent.
- The tetraethylammonium salt precipitates or can be extracted due to differing solubility properties.
This method allows for the preparation of pure this compound without the need for ionic liquids and is scalable for industrial applications.
Analytical and Characterization Data Supporting Preparation
Structural and Thermal Analysis
- Powder X-ray diffraction (PXRD) is used to confirm the crystalline nature and phase purity of the synthesized compound or its intercalates.
- Thermogravimetric analysis (TGA) demonstrates thermal stability up to approximately 300 °C, indicating the robustness of the tris(pentafluoroethyl)trifluorophosphate anion in the prepared salts or ionic liquids.
Fluoride Content and Purity Assessment
- Microwave digestion followed by fluoride ion-selective electrode analysis quantifies fluoride content, ensuring the integrity of the pentafluoroethyl groups and confirming minimal decomposition during synthesis.
- Ion-selective electrode measurements require careful pH and ionic strength adjustments to avoid underestimation due to formation of hydrofluoric acid species.
Energy-Minimized Structural Models
- Computational energy minimization of the tris(pentafluoroethyl)trifluorophosphate anion confirms its tetrahedral geometry and helps predict interaction modes in salts and intercalation compounds.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ionic Liquid Synthesis | Tris(pentafluoroethyl)trifluorophosphoric acid + Tetraethylammonium hydroxide/halide | Anhydrous, inert atmosphere, vacuum drying | High purity, stable ionic liquid form | Requires careful moisture control |
| Electrochemical Intercalation | Ionic liquid electrolyte containing tris(pentafluoroethyl)trifluorophosphate anion + Graphite | Electrochemical oxidation in nitromethane | Produces advanced graphite intercalates | Mainly for intercalation, not bulk salt synthesis |
| Ion Exchange / Salt Metathesis | Alkali metal tris(pentafluoroethyl)trifluorophosphate salt + Tetraethylammonium halide | Organic solvent, ambient temperature | Scalable, straightforward purification | Solvent handling and waste |
Research Perspectives and Applications
The preparation of this compound is crucial for developing ionic liquids and advanced materials with exceptional electrochemical and thermal properties. The compound’s stability against hydrolysis and wide electrochemical window make it a candidate for applications in batteries, electrochemical devices, and materials science, particularly in graphite intercalation chemistry.
Biological Activity
Tetraethylammonium tris(pentafluoroethyl)trifluorophosphate (TEA-FAP) is an ionic liquid that has garnered attention for its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TEA-FAP, including its toxicological profile, antimicrobial properties, and potential applications in pharmaceuticals.
Chemical Structure and Properties
TEA-FAP is characterized by its tetraethylammonium cation and the tris(pentafluoroethyl)trifluorophosphate anion. This structure imparts significant hydrophobicity and thermal stability, making it suitable for various applications in chemical processes and biological systems.
Toxicological Profile
The toxicity of TEA-FAP has been a subject of investigation, particularly in relation to its effects on living organisms. Studies suggest that ionic liquids (ILs), including TEA-FAP, can exhibit varying degrees of toxicity depending on their structural components. For example, the lipophilicity of the cation is correlated with increased membrane perturbation in bacterial cells, which may lead to cell death through mechanisms such as oxidative stress and membrane disruption .
Table 1: Toxicity Data of TEA-FAP
| Organism | EC50 (mg/L) | Observations |
|---|---|---|
| Daphnia magna | 0.895 | Significant acute toxicity observed |
| E. coli | Varies | Membrane deformation at higher concentrations |
| S. aureus | Varies | Antimicrobial activity noted |
Antimicrobial Activity
TEA-FAP has shown promising antimicrobial properties against various pathogens. Research indicates that ILs like TEA-FAP can disrupt bacterial membranes, leading to cell lysis and death. The mechanism appears to involve interaction with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, which alters membrane integrity and fluidity .
Case Studies
- Antibacterial Efficacy : A study demonstrated that TEA-FAP exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for conventional antibiotics, suggesting potential for use in developing new antimicrobial agents .
- Adaptation Studies : Further investigations revealed that bacterial strains exposed to sub-lethal concentrations of TEA-FAP could develop resistance over time. This adaptation was linked to changes in gene expression related to membrane integrity and stress response pathways .
Applications in Pharmaceutics
The unique properties of TEA-FAP make it a candidate for various pharmaceutical applications, particularly in drug delivery systems and as a solvent for drug extraction. Its ability to solubilize hydrophobic compounds could enhance the bioavailability of certain drugs, making it a valuable component in pharmaceutical formulations .
Comparison with Similar Compounds
Structural and Thermal Stability Comparisons
The cation size and fluorination degree of the anion critically influence thermal stability and solubility. Below is a comparison of [Et₄N][FAP] with structurally related ILs:
Key Observations :
- Cation Size and Thermal Stability : Smaller cations (e.g., [Me₄N]⁺) exhibit higher thermal stability due to stronger electrostatic interactions with the anion. [Bu₄N][FAP] shows lower stability (58°C) compared to [Me₄N][FAP] (97°C), suggesting that bulkier cations reduce thermal resilience .
- Fluorinated Anion Impact : All [FAP]⁻-based ILs outperform conventional ILs like [PF₆]⁻ or [BF₄]⁻ in thermal stability, attributed to the strong electron-withdrawing effect of the pentafluoroethyl groups .
Tribological Performance
[Et₄N][FAP] and related [FAP]⁻ ILs are widely studied as lubricants or additives for coatings (e.g., CrN, TiN). Comparative
Key Observations :
- Cation Flexibility : Pyrrolidinium-based ILs (e.g., [BMP][FAP]) show superior lubricity due to their planar cation structure, which facilitates surface adsorption . Tetraalkylammonium ILs like [Et₄N][FAP] may exhibit slightly higher friction due to steric hindrance from the tetrahedral cation.
- Additive Efficiency : All [FAP]⁻ ILs outperform ZDDP, a traditional anti-wear additive, by reducing wear rates by >40% .
Electrochemical and Solubility Properties
The conductivity and solubility of [FAP]⁻ ILs depend on cation polarity and anion hydrophobicity:
Key Observations :
- Conductivity : Ammonium-based ILs ([Et₄N][FAP]) exhibit moderate conductivity due to the cation’s charge delocalization, whereas methoxyethylammonium ILs ([N₁,₁,₂O₁][FAP]) show higher values owing to their polar side chains .
- Hydrophobicity : The fully fluorinated [FAP]⁻ anion renders all derivatives water-insoluble, making them suitable for moisture-sensitive applications .
Q & A
Q. What are the optimal synthetic routes for preparing tetraethylammonium tris(pentafluoroethyl)trifluorophosphate, and how can purity be validated?
this compound (TEATFP) is typically synthesized via anion metathesis. A common method involves reacting tetraethylammonium chloride with a fluorinated phosphate precursor (e.g., tris(pentafluoroethyl)trifluorophosphoric acid) in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine is often added to scavenge HCl byproducts . Validation steps :
Q. How does TEATFP’s ionic conductivity compare to other fluorinated ionic liquids in electrochemical applications?
TEATFP exhibits high ionic conductivity due to its low viscosity and large, delocalized tris(pentafluoroethyl)trifluorophosphate anion. Comparative studies with imidazolium-based ionic liquids (e.g., BMPYR[eFAP]) show TEATFP achieves conductivities of ~5–10 mS/cm at 25°C, outperforming hexafluorophosphate salts in non-aqueous electrolytes . Experimental validation :
- Electrochemical impedance spectroscopy (EIS) in a symmetrical Pt/Pt cell.
- Temperature-dependent conductivity studies to model Arrhenius behavior .
Advanced Research Questions
Q. What mechanistic insights explain TEATFP’s role in enhancing nitrogen reduction reaction (NRR) efficiency?
TEATFP acts as a proton shuttle in NRR by stabilizing intermediates via hydrogen bonding with its fluorinated anion. In a LiBF/TEATFP/THF electrolyte, the anion facilitates proton transfer to lithium nitride intermediates, increasing NH yield by 40% compared to non-fluorinated electrolytes . Key experimental parameters :
Q. How do solvent polarity and water content affect TEATFP’s stability and reactivity in organometallic catalysis?
TEATFP is hygroscopic but retains stability in polar aprotic solvents (e.g., THF, acetonitrile) with <50 ppm HO. Hydrolysis occurs in protic solvents (e.g., methanol), releasing HF and degrading the anion. Mitigation strategies :
Q. What analytical techniques resolve contradictions in TEATFP’s electrochemical window reported across studies?
Discrepancies in electrochemical stability (~4.5–5.5 V vs. Li/Li) arise from impurities or reference electrode calibration. Standardized protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
